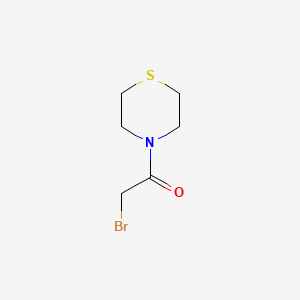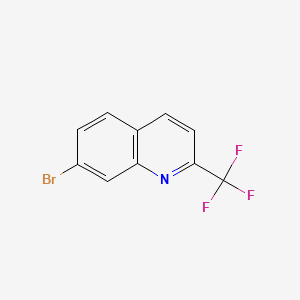
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile is a chiral aziridine compound with potential applications in various fields of chemistry and biology. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The presence of both a nitrile group and a chiral center in this compound makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the nitrogen atom attacks an electrophilic carbon center, forming the aziridine ring.
Another method involves the use of aziridination reactions, where an alkene precursor is treated with a nitrene source, such as an iminoiodinane, in the presence of a suitable catalyst. This method allows for the direct formation of the aziridine ring from an alkene, providing a straightforward and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency of the synthesis by providing better control over reaction parameters, such as temperature, pressure, and residence time. Additionally, the use of chiral catalysts or auxiliaries can ensure the enantioselective synthesis of the desired chiral aziridine compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium methoxide, or halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aziridines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The nitrile group may also contribute to the compound’s bioactivity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-methylaspartate: A chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3S)-2-chloro-3-hydroxy ester: A chiral ester compound with similar stereochemistry but different functional groups.
(2S,3S)-2-methyl-4-nitro-3-phenylbutanal: A chiral aldehyde compound with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile is unique due to its combination of a chiral aziridine ring and a nitrile group. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical transformations and interact with biological targets sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)9-6(3)7(9)4-8/h5-7H,1-3H3/t6-,7+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSNLQRHYPGTR-PMDVUHRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N1C(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)

